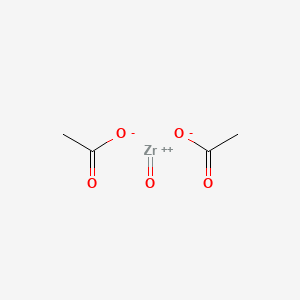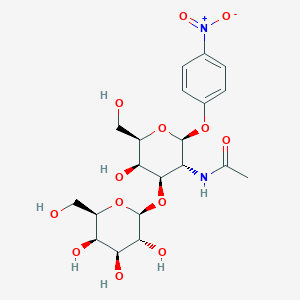
Gal|A(1-3)GalNAc-|A-pNP
概要
説明
Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl is a synthetic compound that is often used in biochemical research. It is a derivative of the Thomsen-Friedenreich antigen, which is a disaccharide consisting of galactose and N-acetylgalactosamine. This compound is significant in the study of glycosylation processes and has applications in various fields including cancer research and immunology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl typically involves the enzymatic transfer of galactose to N-acetylgalactosamine. This process can be catalyzed by glycosyltransferases such as UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase. The reaction conditions often include the use of activated sugar donors like UDP-GalNAc and specific acceptor substrates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like periodate, which cleaves the vicinal diol groups in the sugar moiety.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the replacement of functional groups in the compound, which can be achieved using nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation and glycan interactions.
Biology: The compound is employed in the investigation of cell surface carbohydrates and their roles in cell-cell interactions.
Medicine: It is significant in cancer research, particularly in studying the role of glycosylation in tumor progression and metastasis.
Industry: The compound is used in the development of diagnostic assays and therapeutic agents targeting glycan structures.
作用機序
The mechanism of action of Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl involves its interaction with specific glycan-binding proteins such as lectins. These interactions can modulate various cellular processes including cell adhesion, signaling, and immune response. The compound’s effects are mediated through its binding to carbohydrate recognition domains on these proteins, influencing downstream signaling pathways.
類似化合物との比較
- Galactose-β(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl
- Glucose-β(1-3)N-Acetylglucosamine-α-p-Nitrophenyl
Comparison: Galactose-α(1-3)N-Acetylgalactosamine-α-p-Nitrophenyl is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a useful chromogenic substrate in enzymatic assays. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and specificity in biochemical applications.
特性
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-OHKLXAGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



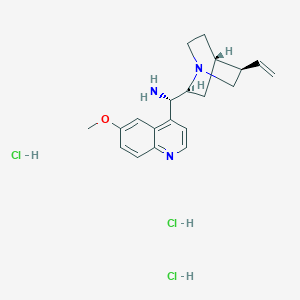

![Ruthenium, bis(acetato-kappaO,kappaO')[1,1'-(1S)-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenylphosphine-kappaP]]-, (OC-6-22)-](/img/structure/B8034451.png)
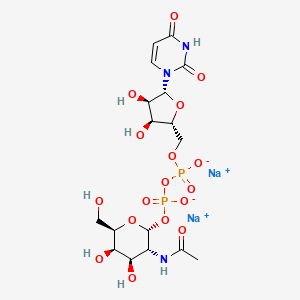
![sodium;4-[(2Z)-2-[(2E,4E)-5-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8034473.png)

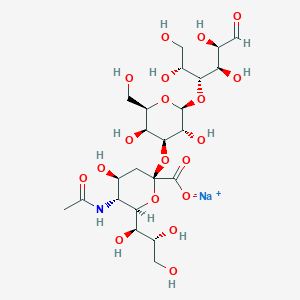
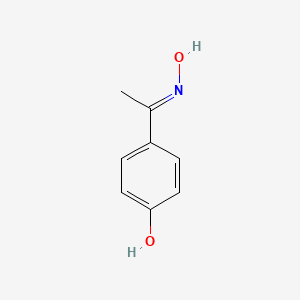
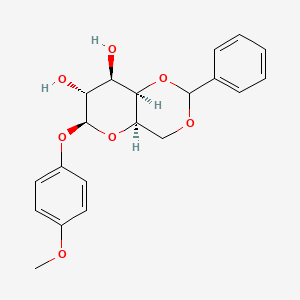
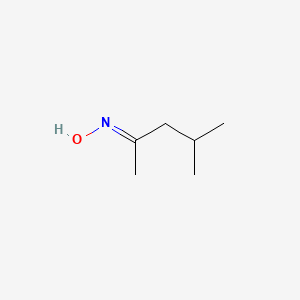

![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
